molecular formula C15H21N3O3S3 B11183661 Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11183661
M. Wt: 387.5 g/mol
InChI Key: MMRZTQWFZRIWSM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperidine moiety, and a carboxylate ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Formation of the Carboxylate Ester: The esterification reaction involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and piperidine moiety contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C15H21N3O3S3

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(piperidine-1-carbothioylsulfanyl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H21N3O3S3/c1-3-21-13(20)12-10(2)16-14(24-12)17-11(19)9-23-15(22)18-7-5-4-6-8-18/h3-9H2,1-2H3,(H,16,17,19)

InChI Key

MMRZTQWFZRIWSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCCCC2)C

Origin of Product

United States

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